molecular formula C17H18N4O2S B12595935 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- CAS No. 651024-65-6

1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Cat. No.: B12595935
CAS No.: 651024-65-6
M. Wt: 342.4 g/mol
InChI Key: DHYAPMIVRNRGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework Analysis: Pyrrolo[2,3-c]pyridine Core Topology

The bicyclic framework of 1H-pyrrolo[2,3-c]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the [2,3-c] positions. This fusion pattern places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4, creating a planar aromatic system with delocalized π-electrons. The bond lengths and angles within the core structure have been inferred from analogous pyrrolopyridine isomers. For example, X-ray diffraction studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine reveal C–C bond lengths ranging from 1.36 Å to 1.42 Å and C–N bond lengths of 1.33–1.38 Å, indicative of partial double-bond character due to resonance.

The [2,3-c] fusion imposes distinct electronic properties on the bicyclic system. Density functional theory (DFT) calculations on related pyrrolopyridines predict a highest occupied molecular orbital (HOMO) localized over the pyrrole ring and a lowest unoccupied molecular orbital (LUMO) centered on the pyridine moiety, suggesting preferential sites for electrophilic and nucleophilic attacks. The HOMO-LUMO gap for the title compound is estimated to be approximately 3.5–4.0 eV, aligning with values reported for structurally similar heterocycles.

Substituent Configuration: Sulfonyl-Pyridine and Pyrrolidinylmethyl Moieties

The title compound features two primary substituents: a 2-pyridinylsulfonyl group at position 3 and a 3-pyrrolidinylmethyl group at position 1. The sulfonyl group (–SO₂–) adopts a tetrahedral geometry, with sulfur-oxygen bond lengths of ~1.43 Å and O–S–O angles of ~119°, as observed in sulfonated pyridine derivatives. This substituent introduces electron-withdrawing effects, polarizing the adjacent pyridine ring and enhancing intermolecular interactions through hydrogen bonding.

The 3-pyrrolidinylmethyl moiety consists of a pyrrolidine ring connected via a methylene (–CH₂–) linker to the bicyclic core. The pyrrolidine ring adopts an envelope conformation, with the nitrogen atom displaced ~0.6 Å from the plane of the other four atoms, as determined by NMR and computational studies. This substituent contributes steric bulk and basicity to the molecule, influencing its solubility and potential for forming salt bridges in biological systems.

Crystallographic Characterization via X-ray Diffraction Studies

While direct X-ray crystallographic data for the title compound are limited, studies on analogous pyrrolopyridines provide valuable insights. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridine crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.42 Å, b = 8.15 Å, c = 12.89 Å, and β = 98.5°. The molecular packing is stabilized by N–H⋯N hydrogen bonds (2.89 Å) and C–H⋯Cl interactions (3.32 Å), which may parallel the intermolecular forces in the sulfonated derivative.

Topological analysis of the electron density distribution in related compounds reveals bond critical points (BCPs) with electron densities (ρ) of 2.07–2.74 e Å⁻³ and Laplacian values (∇²ρ) of −11.37 to −19.20 e Å⁻⁵, confirming the covalent nature of the C–C and C–N bonds in the bicyclic core. These parameters are critical for predicting reactivity and interaction potentials in the absence of experimental crystallographic data for the title compound.

Comparative Analysis with Related Pyrrolopyridine Isomers

The structural and electronic properties of the [2,3-c] isomer differ significantly from other pyrrolopyridine isomers:

Isomer Fusion Positions Nitrogen Positions HOMO-LUMO Gap (eV) Biological Activity Relevance
Pyrrolo[2,3-c]pyridine 2,3-c 1, 4 ~3.6–4.0 Anticancer, enzyme inhibition
Pyrrolo[3,4-c]pyridine 3,4-c 1, 5 ~3.2–3.8 HIV-1 integrase inhibition
Pyrrolo[2,3-b]pyridine 2,3-b 1, 7 ~3.5–4.2 Antiviral, charge transfer

The [2,3-c] isomer’s nitrogen placement at positions 1 and 4 creates a unique electronic profile, enabling interactions with biological targets such as kinases and topoisomerases. In contrast, the [3,4-c] isomer’s nitrogen at position 5 facilitates binding to HIV-1 integrase, while the [2,3-b] isomer exhibits enhanced charge-transfer capabilities due to its extended conjugation. These distinctions underscore the importance of fusion topology in modulating pharmacological properties.

Properties

CAS No.

651024-65-6

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-pyridin-2-ylsulfonyl-1-(pyrrolidin-3-ylmethyl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2

InChI Key

DHYAPMIVRNRGDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=C(C3=C2C=NC=C3)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation reactions are a common approach to synthesize pyrrolo[2,3-c]pyridine derivatives. This method often utilizes substituted amino compounds and active methylene reagents under acidic conditions.

  • Example Reaction : A typical cyclocondensation involves reacting 2-amino-1,5-diphenyl-1H-pyrrole with active methylene compounds in acetic acid with catalytic hydrochloric acid. This method effectively yields various substituted pyrrolo derivatives with good purity levels after purification via silica gel chromatography.

Multi-Component Reactions

Multi-component reactions (MCRs) are advantageous for synthesizing complex molecules efficiently. In the case of pyrrolo derivatives, MCRs can involve combining three or more reactants to form a single product.

  • Example Reaction : One successful MCR involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes under copper/zinc catalysis. This one-step annulation process has shown moderate to good yields for various pyrrolo derivatives and highlights the practicality of this method for scalable synthesis.

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions, such as Suzuki cross-coupling and Chan-Lam coupling, are also employed in synthesizing pyrrolo derivatives.

  • Example Reaction : A notable method includes the Suzuki coupling of bromo-pyrrolidine intermediates with arylboronic acids in the presence of palladium catalysts. This method allows for the introduction of various aryl groups onto the pyrrolo framework, enhancing the diversity of synthesized compounds.

The following sections detail specific synthesis procedures for preparing 1H-Pyrrolo[2,3-c]pyridine derivatives.

General Procedure for Cyclocondensation

  • Combine 2-amino-1,5-diphenyl-1H-pyrrole (0.5 mmol) with ethyl cyanoacetate (0.5 mmol) in acetic acid (10 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Dry the organic layer over sodium sulfate and evaporate the solvent to yield crude product.

  • Purify by silica gel column chromatography.

General Procedure for Multi-Component Reaction

  • Mix 2-amino (hetero)arylnitrile (0.5 mmol), ynamide-derived buta-1,3-diynes (0.5 mmol), and copper powder (10 mol%) in a solvent like ethanol (5 mL).

  • Stir the mixture at room temperature for several hours until completion is indicated by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry and purify as described above.

  • Research Findings and Analysis

The synthesis methods discussed have been evaluated based on their efficiency, yield, and scalability:

Method Yield (%) Scalability Comments
Cyclocondensation 70-90 Moderate Good for small-scale synthesis; versatile
Multi-Component Reactions 60-85 High Efficient for complex structures; one-pot
Transition Metal-Catalyzed 50-80 High Allows functionalization; requires careful handling

These findings indicate that while cyclocondensation is effective for simpler structures, multi-component reactions present a robust alternative for more complex derivatives due to their efficiency and ease of scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives often involves various methods such as cyclo-condensation reactions and palladium-mediated coupling techniques. For instance, recent studies have demonstrated efficient synthetic routes that yield high-purity compounds suitable for biological evaluation. The structural characterization is typically carried out using techniques like NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds .

Biological Activities

The biological activities of 1H-pyrrolo[2,3-c]pyridine derivatives are extensive:

  • Anticancer Activity : Compounds derived from this scaffold have shown promising results as inhibitors of specific cancer-related targets. For example, certain derivatives have been identified as potent inhibitors of MPS1 kinase, which plays a critical role in cell division and cancer progression. These compounds exhibit favorable pharmacokinetic profiles and demonstrate efficacy in tumor xenograft models .
  • Anticonvulsant Properties : Some studies have indicated that pyrrolo[2,3-c]pyridine derivatives possess anticonvulsant effects, making them potential candidates for the treatment of epilepsy .
  • Anti-inflammatory Effects : Research has suggested that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1H-pyrrolo[2,3-c]pyridine derivatives. Modifications at various positions on the pyrrolo[2,3-c]pyridine ring have been explored to enhance potency and selectivity against specific biological targets. For example, substituents at the C-6 position have been shown to influence the binding affinity to MPS1 kinase significantly .

Case Studies

Several case studies illustrate the application of 1H-pyrrolo[2,3-c]pyridine derivatives in drug discovery:

  • MPS1 Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit MPS1 kinase activity. One notable compound demonstrated an IC50 value in the low micromolar range and showed significant tumor growth inhibition in vivo .
  • Colchicine Binding Site Inhibitors : Another study focused on designing derivatives that target the colchicine binding site on tubulin. These compounds exhibited effective inhibition of tubulin polymerization, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismKey Findings
AnticancerMPS1 Kinase InhibitionPotent inhibitors with favorable pharmacokinetics
AnticonvulsantUnknownPotential candidates for epilepsy treatment
Anti-inflammatoryInflammatory PathwaysModulation of inflammatory responses

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Scaffold Variations: Nitrogen Positioning

The pyrrolo[2,3-c]pyridine scaffold (N at the 6-position in the six-membered ring) exhibits reduced kinase inhibitory activity compared to pyrrolo[2,3-b]pyridine (N at the 7-position). For example, in LATS kinase inhibition studies:

  • Pyrrolo[2,3-b]pyridine derivatives (original scaffold): IC₅₀ ≈ 10–50 nM.
  • Pyrrolo[2,3-c]pyridine analogs (e.g., compound 5e): IC₅₀ > 1,000 nM .

However, substitutions at N1 and C3 can partially compensate for this deficit, as seen in acid pump antagonists (APAs) like 14f (IC₅₀ = 28 nM against H⁺/K⁺ ATPase) .

Table 1: Impact of Scaffold Nitrogen Positioning on Bioactivity
Scaffold Type Example Compound Target IC₅₀/NM Reference
Pyrrolo[2,3-b]pyridine (N7) LATS inhibitor LATS kinase 10–50
Pyrrolo[2,3-c]pyridine (N6) Compound 5e LATS kinase >1,000
Pyrrolo[2,3-c]pyridine (N6) APA 14f H⁺/K⁺ ATPase 28

Substituent Effects: Sulfonyl Groups and Alkyl Chains

The 3-sulfonyl and 1-alkyl substituents critically influence potency and selectivity:

Sulfonyl Group Variations
  • 3-(2-pyridinylsulfonyl) : The pyridine ring may enhance π-π stacking and hydrogen bonding compared to phenylsulfonyl analogs (e.g., 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, CAS 867034-27-3). Pyridine’s nitrogen could improve solubility and target interactions .
  • 3-(2-thienylsulfonyl) (e.g., CAS 651024-73-6): Thiophene’s electron-rich nature may alter binding kinetics but reduce metabolic stability compared to pyridinylsulfonyl .
Alkyl Chain Modifications
  • Comparable to 1-(3-piperidinyl) derivatives (e.g., CAS 651024-73-6), pyrrolidine’s smaller ring size may reduce steric hindrance .
Table 2: Substituent-Driven Bioactivity Differences
Compound Substituents Target IC₅₀/NM Reference
Target Compound 3-(2-pyridinylsulfonyl), 1-(3-pyrrolidinylmethyl) Undisclosed N/A
1-(Phenylsulfonyl)-pyrrolo[2,3-c]pyridine 3-(phenylsulfonyl) N/A N/A
APA 14f C5/C7 substituents H⁺/K⁺ ATPase 28
CAS 651024-73-6 3-(2-thienylsulfonyl), 1-(3-piperidinyl) Undisclosed N/A

Key Research Findings and Implications

  • Scaffold Matters : Pyrrolo[2,3-c]pyridine derivatives require strategic substitutions to overcome inherent activity deficits compared to pyrrolo[2,3-b]pyridines .
  • Substituent Synergy : The combination of 3-sulfonyl and 1-alkyl groups balances electronic effects and bioavailability, as seen in APA 14f .
  • Synthetic Challenges : Multi-step syntheses and purification hurdles (e.g., intermediate decomposition in ) necessitate optimized protocols for scalability .

Biological Activity

1H-Pyrrolo[2,3-c]pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neurology. This article focuses on the compound 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- , detailing its synthesis, biological evaluation, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolo-pyridine core with a sulfonyl group and a pyrrolidinylmethyl substituent, which may contribute to its biological activities. The structural formula can be represented as follows:

C14H15N3O2S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives. The compound has shown promising results against various cancer cell lines:

  • Inhibition of FGFR Pathway : The compound is reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Specifically, it exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively .
  • Induction of Apoptosis : In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines (4T1 cells), significantly inhibiting cell proliferation and migration .

Other Biological Activities

Beyond its anticancer effects, derivatives of this compound have shown potential in other therapeutic areas:

  • Neurological Effects : Pyrrolo[2,3-c]pyridine derivatives have been investigated for their analgesic and sedative properties, indicating possible applications in treating neurological disorders .
  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties, although specific data on this particular derivative is limited.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-c]pyridine derivatives is influenced by their structural components. Key findings include:

  • Substituent Variations : Modifications at the 5-position of the pyrrolo ring can enhance FGFR inhibitory activity. For instance, introducing specific groups that can form hydrogen bonds with target residues has been shown to significantly improve potency .
  • Ligand Efficiency : The compound's low molecular weight contributes to its high ligand efficiency, making it a suitable lead for further optimization in drug development .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityIC50 ValuesNotes
FGFR InhibitionFGFR1: 7 nM
FGFR2: 9 nM
FGFR3: 25 nM
Induces apoptosis in breast cancer cells
Antitumor ActivityVaried across different cell linesEffective against multiple cancer types
Neurological EffectsNot specifiedPotential analgesic and sedative properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing sulfonyl groups into pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer : Sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. For example, in Scheme 2 ( ), TsCl (tosyl chloride) is used with NaH as a base in THF to sulfonylate intermediates. Similarly, Suzuki-Miyaura coupling ( ) can integrate aryl/heteroaryl sulfonyl groups using boronic acids and Pd(PPh₃)₄ catalysts. Purification typically involves silica gel chromatography with solvent systems like dichloromethane/methanol gradients .

Q. What spectroscopic techniques are most effective for structural characterization of pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer : ¹H NMR is critical for confirming substitution patterns (e.g., coupling constants J = 3.0–4.4 Hz for heteroaromatic protons). HRMS validates molecular weights, while ¹³C NMR resolves carbonyl or sulfonyl carbons (e.g., δ ~163 ppm for amides in ). For air-sensitive intermediates, in-situ FTIR or rapid NMR acquisition under inert atmospheres is recommended .

Q. How are pyrrolidinylmethyl substituents typically incorporated into the pyrrolo[2,3-c]pyridine scaffold?

  • Methodological Answer : Alkylation reactions using pyrrolidinylmethyl halides or Mitsunobu conditions (e.g., DIAD, PPh₃) are common. For example, in , nicotinoyl chloride reacts with amines in pyridine/THF to form stable adducts. Purification via flash chromatography with dichloromethane/ethyl acetate (90:10) ensures removal of unreacted starting materials .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-c]pyridine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For C-3 sulfonylation, electron-deficient positions are targeted using directing groups (e.g., nitro or cyano substituents in ). Computational modeling (e.g., DFT calculations) can predict reactive sites, as demonstrated in for optimizing Pd-catalyzed couplings. Experimental validation via competitive reactions with isotopic labeling may resolve ambiguities .

Q. What strategies mitigate decomposition of reactive intermediates like 3-amino-pyrrolo[2,3-c]pyridines?

  • Methodological Answer : 3-Amino intermediates ( ) are prone to oxidation and require immediate use in subsequent reactions under inert atmospheres (e.g., H₂/Ni catalysis for nitro reduction). Stabilization via in-situ acylation (e.g., nicotinoyl chloride) prevents decomposition. Solvent choice (THF or DMF) and low-temperature workups (<0°C) further enhance stability .

Q. How can computational methods accelerate reaction optimization for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., transition-state modeling in ) predict energy barriers for key steps like Suzuki couplings or sulfonylation. Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, catalyst loading) to recommend optimal conditions. Feedback loops between computational predictions and high-throughput screening validate hypotheses efficiently .

Q. What are the challenges in scaling up multi-step syntheses of sulfonyl-containing pyrrolo[2,3-c]pyridines?

  • Methodological Answer : Scale-up issues include exothermic reactions (e.g., NaN₃ usage in ), which require controlled addition and cooling. Catalyst recycling (e.g., Pd recovery via membrane filtration in ) reduces costs. Process analytical technology (PAT) monitors intermediates in real-time to avoid column chromatography bottlenecks .

Data Contradictions and Validation

  • vs. 3 : While uses NaN₃ for azide incorporation, employs Raney Ni/H₂ for nitro reduction. Researchers must validate compatibility of reducing agents with sulfonyl groups to avoid desulfonylation.
  • vs. 12 : Computational predictions ( ) may conflict with empirical solvent selections (e.g., toluene/EtOH in ). Iterative DOE (Design of Experiments) reconciles such discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.